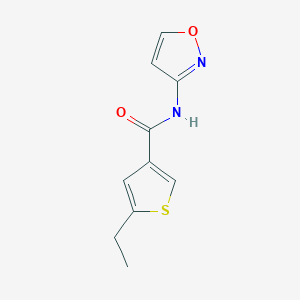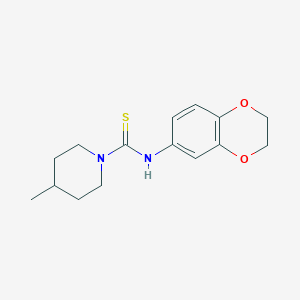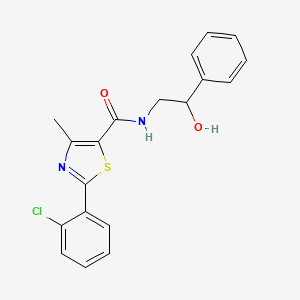
N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
Overview
Description
N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as DCBI, is a synthetic compound that has been widely used in scientific research due to its unique properties. DCBI belongs to the class of N-aryl-N'-substituted ureas and has been found to have various biological activities, including antifungal, antibacterial, and antitumor properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is not fully understood. However, it is believed that N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea acts by inhibiting the synthesis of ergosterol in fungal cells, which is an essential component of the fungal cell membrane. This leads to the disruption of the cell membrane and ultimately cell death.
In bacterial cells, N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is believed to act by inhibiting the bacterial DNA gyrase enzyme, which is essential for bacterial DNA replication. This leads to the inhibition of bacterial growth and ultimately cell death.
In cancer cells, N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been found to induce apoptosis, which is programmed cell death. It has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been found to have various biochemical and physiological effects. In fungal cells, N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been found to decrease the activity of certain enzymes involved in fungal cell wall synthesis and metabolism. In bacterial cells, N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been found to decrease the activity of certain enzymes involved in bacterial DNA replication.
In cancer cells, N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been found to decrease the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in lab experiments is its broad-spectrum activity against various fungal and bacterial strains. It has also been found to have antitumor properties, which makes it a promising candidate for cancer research.
However, one of the main limitations of using N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in lab experiments is its potential toxicity. N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been found to have cytotoxic effects on certain cell types, which can limit its use in certain applications.
List of
Future Directions
1. Further studies on the mechanism of action of N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in fungal and bacterial cells.
2. Development of new analogs of N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea with improved activity and reduced toxicity.
3. Investigation of the potential use of N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in combination with other antifungal, antibacterial, or antitumor agents.
4. Studies on the pharmacokinetics and pharmacodynamics of N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in vivo.
5. Investigation of the potential use of N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in the treatment of other diseases, such as parasitic infections and autoimmune disorders.
6. Development of new formulations of N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea for improved delivery and bioavailability.
7. Studies on the potential use of N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in agricultural applications, such as crop protection.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of antifungal agents. N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been found to have potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has also been studied for its antibacterial properties. It has been found to have activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Furthermore, N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been found to have antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-7-4-11(8-16(15)19)10-20-17(22)21-14-6-5-12-2-1-3-13(12)9-14/h4-9H,1-3,10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRJWDDBNPFISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4740871.png)

![7-benzyl-3-(4-methylphenyl)-2-(propylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740878.png)
![2-(3-chloro-4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4740882.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4740884.png)
![4-[(2-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4740894.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-fluoro-4-(1-pyrrolidinyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4740914.png)

![2-(2,5-dimethylphenyl)-8-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4740927.png)

![2-{1-isopropyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperazinyl}ethanol](/img/structure/B4740940.png)
![8,9-dimethyl-2-(phenoxymethyl)-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4740965.png)
![dimethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4740972.png)